molecular formula C9H7ClN2OS B8076995 4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride

4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride

Cat. No.: B8076995
M. Wt: 226.68 g/mol
InChI Key: ZVEJPKUALHCBJV-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride is a chemical compound that features a thiazole ring substituted with a pyridine group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride typically involves the following steps:

  • Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones.

  • Introduction of Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction.

  • Formylation: The formyl group is introduced using formylating agents such as formic acid or formamide.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like ammonia, amines, and halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Amides, esters, and halides.

Scientific Research Applications

4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound can be used in the study of biological systems and as a tool in molecular biology research.

  • Medicine: It has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-(Pyridin-3-yl)thiazole-2-carbaldehyde hydrochloride is similar to other thiazole and pyridine derivatives, but it has unique structural features that distinguish it from these compounds. Some similar compounds include:

  • Thiazole derivatives: These compounds share the thiazole ring but may have different substituents.

  • Pyridine derivatives: These compounds contain the pyridine ring and can have various functional groups attached.

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Properties

IUPAC Name

4-pyridin-3-yl-1,3-thiazole-2-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS.ClH/c12-5-9-11-8(6-13-9)7-2-1-3-10-4-7;/h1-6H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEJPKUALHCBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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